Cas no 85163-16-2 (3-Benzylcyclopentanone)

3-Benzylcyclopentanone structure
3-Benzylcyclopentanone structure
Product Name:3-Benzylcyclopentanone
CAS No:85163-16-2
MF:C12H14O
MW:174.238963603973
CID:3418156
PubChem ID:14400119
Update Time:2025-04-23

3-Benzylcyclopentanone Chemical and Physical Properties

Names and Identifiers

    • CYCLOPENTANONE, 3-(PHENYLMETHYL)-
    • 3-benzylcyclopentanone
    • 3-benzylcyclopentan-1-one
    • 3-(Phenylmethyl)cyclopentanone (ACI)
    • 3-Benzylcyclopentanone
    • Inchi: 1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
    • InChI Key: NCQWDCHWURQUQD-UHFFFAOYSA-N
    • SMILES: O=C1CC(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 174.104465066g/mol
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

3-Benzylcyclopentanone Pricemore >>

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3-Benzylcyclopentanone Production Method

Production Method 1

Reaction Conditions
Reference
The intramolecular Buchner reaction of aryl diazoketones. Substituent effects and scope in synthesis
Kennedy, Michael; McKervey, M. Anthony; Maguire, Anita R.; Tuladhar, Sarbajna M.; Twohig, M. Fiona, Journal of the Chemical Society, 1990, (4), 1047-54

Production Method 2

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ,  Water
Reference
Selective decarbalkoxylation of β-keto esters
Taber, Douglass F.; Amedio, John C. Jr.; Gulino, Francine, Journal of Organic Chemistry, 1989, 54(14), 3474-5

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  20 h, 45 °C
1.2 Solvents: Water
Reference
Simple Construction of Bicyclo[4.3.0]nonanes, Bicyclo[3.3.0]octanes, and Related Benzo Derivatives by Palladium-Catalyzed Cycloalkenylation
Toyota, Masahiro; Ilangovan, Andivelu; Okamoto, Rei; Masaki, Tomohito; Arakawa, Makoto; et al, Organic Letters, 2002, 4(24), 4293-4296

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: 1,2-Dichloroethane
Reference
Tetrabutylammonium peroxydisulfate in organic synthesis. II. A mild method for cleaving tosylhydrazones with tetrabutylammonium peroxydisulfate
Chen, Fener; Yang, Jianshe; Zhang, Heng; Guan, Chunsheng; Wan, Jiangling, Synthetic Communications, 1995, 25(20), 3163-72

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
1.2 Reagents: Sodium sulfate ;  rt
1.3 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ;  10 min, 100 °C
1.4 Reagents: Tripotassium phosphate ,  Cesium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 50 °C; 5 h, 50 °C
Reference
Carbonyls as Latent Alkyl Carbanions for Conjugate Additions
Dai, Xi-Jie ; Wang, Haining ; Li, Chao-Jun, Angewandte Chemie, 2017, 56(22), 6302-6306

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 1 h, -78 °C → -30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -30 °C
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Reference
Ground-state electron transfer as an initiation mechanism for asymmetric hydroalkylations in radical biocatalysis
Fu, Haigen; Lam, Heather; Emmanuel, Megan A.; Kim, Ji Hye; Sandoval, Braddock A.; et al, ChemRxiv, 2021, 1, 1-21

Production Method 7

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Water Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Ethanol ;  3 h, 30 °C
Reference
Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting
Sietmann, Jan; Tenberge, Marius ; Wahl, Johannes M., Angewandte Chemie, 2023, 62(7),

3-Benzylcyclopentanone Raw materials

3-Benzylcyclopentanone Preparation Products

Additional information on 3-Benzylcyclopentanone

Exploring the Properties and Applications of CYCLOPENTANONE, 3-(PHENYLMETHYL)- (CAS No. 85163-16-2)

CYCLOPENTANONE, 3-(PHENYLMETHYL)- (CAS No. 85163-16-2) is a specialized organic compound that has garnered significant attention in the fields of fragrance chemistry, pharmaceuticals, and specialty materials. This compound, also known as 3-Benzylcyclopentanone, features a unique molecular structure combining a cyclopentanone ring with a benzyl substituent, making it a versatile intermediate in synthetic chemistry. Its distinct aromatic and ketone functionalities contribute to its broad utility across multiple industries.

The chemical formula of CYCLOPENTANONE, 3-(PHENYLMETHYL)- is C12H14O, with a molecular weight of 174.24 g/mol. Its structure consists of a five-membered cyclopentanone ring substituted at the 3-position by a phenylmethyl group. This configuration imparts both lipophilic and polar characteristics, enhancing its solubility in organic solvents while maintaining moderate stability under standard conditions. Researchers often explore its reactivity in Grignard reactions, aldol condensations, and hydrogenation processes, making it a valuable building block for complex organic syntheses.

One of the primary applications of 3-(PHENYLMETHYL)CYCLOPENTANONE lies in the fragrance and flavor industry. Its ketone group and aromatic side chain contribute to a warm, woody, and slightly sweet odor profile, making it a sought-after ingredient in premium perfumes and cosmetic formulations. With the growing consumer demand for natural-inspired fragrances and sustainable aroma chemicals, this compound has gained traction as a synthetic alternative to rare or expensive natural extracts.

In pharmaceutical research, CYCLOPENTANONE, 3-(PHENYLMETHYL)- serves as a key intermediate for the synthesis of various bioactive molecules. Medicinal chemists utilize its scaffold to develop compounds with potential anti-inflammatory, antimicrobial, or central nervous system activity. Recent studies have explored its derivatives in drug discovery programs targeting neurological disorders, aligning with the increasing focus on neuroprotective agents in the healthcare sector.

The material science field has also found applications for 3-Benzylcyclopentanone, particularly in the development of specialty polymers and advanced coatings. Its ability to participate in polymerization reactions while imparting specific physical properties to the resulting materials makes it valuable for creating high-performance resins and functional coatings. This aligns with current industry trends toward smart materials and sustainable polymer technologies.

From a commercial perspective, the market for CYCLOPENTANONE, 3-(PHENYLMETHYL)- has shown steady growth, driven by increasing demand from end-use industries. Manufacturers are focusing on green chemistry approaches to produce this compound, responding to the global push for environmentally friendly chemical processes. Recent innovations in catalytic systems have improved the efficiency of its synthesis, reducing energy consumption and waste generation.

Quality control and analytical characterization of 85163-16-2 typically involve techniques such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets the stringent purity requirements for various applications, particularly in the fragrance and pharmaceutical sectors where impurity profiles are critical.

Storage and handling of 3-(PHENYLMETHYL)CYCLOPENTANONE require standard organic chemical precautions. It should be kept in tightly sealed containers under inert atmosphere when long-term storage is needed, protected from moisture and extreme temperatures. These handling protocols align with laboratory safety best practices and chemical management standards that are increasingly important in modern chemical operations.

Future research directions for CYCLOPENTANONE, 3-(PHENYLMETHYL)- may explore its potential in emerging fields such as bio-based chemistry and renewable materials. With the chemical industry's shift toward circular economy principles, there is growing interest in developing sustainable production routes for such specialty intermediates. Additionally, its application in electronic materials and energy storage systems represents an exciting frontier for investigation.

For researchers and industry professionals seeking detailed technical information about 85163-16-2, comprehensive data sheets are available from specialty chemical suppliers. These typically include specifications regarding purity, physical properties, and recommended applications. The compound's versatility ensures it remains a subject of ongoing research and development across multiple scientific disciplines.

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